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Compound of Interest

Compound Name: Escitalopram hydrobromide

Cat. No.: B1244730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution testing of Escitalopram
hydrobromide tablets, a critical process in quality control and formulation development. The

methods outlined are based on established pharmacopeial standards and scientific literature to

ensure reproducibility and accuracy.

Introduction
Escitalopram is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of

major depressive disorder and generalized anxiety disorder. The dissolution rate of

escitalopram from a tablet dosage form is a key indicator of its in-vivo performance and

bioavailability. This document outlines the standardized methods for evaluating the dissolution

characteristics of escitalopram hydrobromide tablets.

Dissolution Testing Parameters
The following tables summarize the compendial and commonly used conditions for the

dissolution testing of escitalopram hydrobromide tablets.

Table 1: USP Method for Escitalopram Tablets
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Parameter Condition

Apparatus USP Apparatus 2 (Paddle)

Dissolution Medium 0.1 N Hydrochloric Acid

Volume of Medium 900 mL

Temperature 37 ± 0.5°C

Paddle Speed 50 rpm[1] or 75 rpm

Sampling Time 30 minutes[1]

Acceptance Criteria
Not less than 80% (Q) of the labeled amount of

escitalopram is dissolved in 30 minutes.[2]

Table 2: Alternative and Research-Based Dissolution Methods

Parameter Condition 1 Condition 2

Apparatus
USP Apparatus 2 (Paddle)[3]

[4]
USP Apparatus 1 (Basket)

Dissolution Medium 0.1 N Hydrochloric Acid[4][5] Phosphate Buffer (pH 6.8)[6]

Volume of Medium 900 mL[4][5] 900 mL[6]

Temperature 37 ± 0.5°C[4][5] 37 ± 0.5°C[6]

Rotation Speed 50 rpm[4] or 100 rpm[5] 100 rpm

Sampling Times 5, 10, 15, 30 minutes[3] 1, 2, 5 minutes and ongoing[6]

Experimental Protocols
Below are detailed protocols for conducting dissolution testing of Escitalopram hydrobromide
tablets.

Protocol 1: USP General Method
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This protocol is based on the United States Pharmacopeia (USP) monograph for Escitalopram

Tablets.[1][2]

1. Preparation of Dissolution Medium:

Prepare a 0.1 N solution of Hydrochloric Acid (HCl).

De-aerate the medium by a suitable method (e.g., heating and filtering, sonication, or helium

sparging).

2. Dissolution Apparatus Setup:

Set up the USP Apparatus 2 (Paddle).

Place 900 mL of the de-aerated 0.1 N HCl into each dissolution vessel.

Equilibrate the medium to a temperature of 37 ± 0.5°C.

Set the paddle rotation speed to 50 rpm.

3. Dissolution Test Procedure:

Place one Escitalopram hydrobromide tablet into each vessel.

Start the apparatus immediately.

After 30 minutes, withdraw a sample from each vessel from a zone midway between the

surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel

wall.

Filter the samples immediately through a suitable filter (e.g., 0.45 µm pore size).

4. Sample Analysis (UV-Vis Spectrophotometry):

Prepare a standard solution of Escitalopram Reference Standard (RS) of a known

concentration in the dissolution medium.
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Measure the absorbance of the filtered sample solutions and the standard solution at a

wavelength of maximum absorbance, approximately 239 nm, using the dissolution medium

as the blank.[1][3]

Calculate the percentage of escitalopram dissolved in each tablet.

Protocol 2: HPLC-Based Analysis Method
For greater specificity and to avoid potential interference from excipients, High-Performance

Liquid Chromatography (HPLC) can be used for the analysis of dissolution samples.

1. Dissolution Procedure:

Follow steps 1-3 from Protocol 1.

2. Chromatographic Conditions:

Column: C18, 4.6-mm × 15-cm; 5-µm packing.[2]

Mobile Phase: A suitable mixture of methanol, acetonitrile, and a buffer (e.g., 1.5 g of

anhydrous sodium acetate and 0.4 mL of glacial acetic acid in 1 L of water, adjusted to pH

5.2). A common ratio is 33:7:60 (methanol:acetonitrile:buffer).[2]

Flow Rate: 1 mL/min.[2]

Injection Volume: 15 µL.[2]

Detector: UV at 239 nm.[2]

Column Temperature: 30°C.[2]

3. Sample and Standard Preparation for HPLC:

Standard Solution: Prepare a standard solution of Escitalopram RS in the mobile phase to a

known concentration.

Sample Solution: The filtered dissolution sample may need to be diluted with the mobile

phase to fall within the linear range of the calibration curve.
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4. Analysis:

Inject the standard and sample solutions into the chromatograph.

Calculate the concentration of escitalopram in the samples by comparing the peak areas to

that of the standard.

Determine the percentage of the labeled amount of escitalopram dissolved.

Visualizations
The following diagrams illustrate the workflow for the dissolution testing of Escitalopram
hydrobromide tablets.
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Caption: Experimental workflow for Escitalopram tablet dissolution testing.
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Caption: Logical relationship of steps in dissolution analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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